2-Methylhexanamide

Description

BenchChem offers high-quality 2-Methylhexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylhexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20923-63-1 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.2 g/mol |

IUPAC Name |

2-methylhexanamide |

InChI |

InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

InChI Key |

ZRLFRWNYFMYZEG-UHFFFAOYSA-N |

SMILES |

CCCCC(C)C(=O)N |

Canonical SMILES |

CCCCC(C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of 2-Methylhexanamide. Due to a lack of experimentally determined data for this specific compound, this report leverages data from its straight-chain analog, hexanamide, to provide reasonable estimates. This document also outlines detailed, standard experimental protocols for the determination of these properties.

Core Physical Properties

The physical characteristics of 2-Methylhexanamide are crucial for its handling, formulation, and application in research and development. The following table summarizes the computed data available for 2-Methylhexanamide and the experimental data for the closely related compound, hexanamide, which serves as a practical estimate.

| Physical Property | 2-Methylhexanamide (Computed) | Hexanamide (Experimental) |

| Molecular Weight | 129.20 g/mol | 115.18 g/mol |

| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO |

| Melting Point | No Data Available | 101 °C[1] |

| Boiling Point | No Data Available | 255 °C at 760 mmHg[1] |

| Density | No Data Available | 0.999 g/cm³ at 20 °C[1] |

| Water Solubility | No Data Available | Slightly soluble (0.1 to 1 mg/mL at 15 °C)[2][3] |

| XLogP3 | 1.6 | 1.3 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

Note: The presence of a methyl group in 2-Methylhexanamide may lead to slight deviations from the experimental values of hexanamide. Generally, branching can slightly lower melting and boiling points compared to the straight-chain analogue.

Experimental Protocols

The following sections detail standard laboratory procedures for the synthesis of 2-Methylhexanamide and the determination of its key physical properties.

A general and robust method for the synthesis of amides is the condensation of a carboxylic acid with an amine. For 2-Methylhexanamide, this would involve the reaction of 2-methylhexanoic acid with ammonia (B1221849) or an ammonia equivalent.

General Procedure for Amidation: [4][5][6][7]

-

Reaction Setup: To a solution of 2-methylhexanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile), a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride) is added at 0 °C.

-

Amine Addition: A solution of an amine (e.g., ammonia or an ammonium (B1175870) salt, 1.1 equivalents) is then added dropwise to the reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), with progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 N HCl), a dilute basic solution (e.g., saturated NaHCO₃), and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 2-Methylhexanamide.

Standard laboratory methods for determining the physical properties of organic compounds are described below.

2.2.1. Melting Point Determination: [8][9][10][11][12]

-

Sample Preparation: A small amount of the purified, solid 2-Methylhexanamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

2.2.2. Boiling Point Determination: [13][14][15][16][17]

-

Sample Preparation: A small amount of liquid 2-Methylhexanamide is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The assembly is heated in a heating block or Thiele tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

2.2.3. Solubility Determination: [18][19][20][21][22]

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

-

Procedure: A small, measured amount of 2-Methylhexanamide (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative measurement, the amount of solute that dissolves in a given amount of solvent at a specific temperature is determined. The "like dissolves like" principle suggests that 2-Methylhexanamide will have limited solubility in highly polar solvents like water and greater solubility in less polar organic solvents.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow for the synthesis and characterization of 2-Methylhexanamide.

Caption: Workflow for Synthesis and Physical Characterization.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HEXANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. byjus.com [byjus.com]

- 16. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

- 21. chem.ws [chem.ws]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

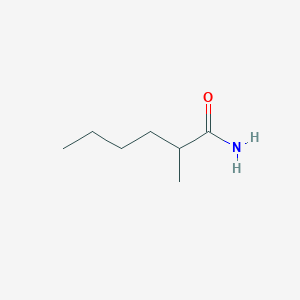

2-Methylhexanamide chemical structure and formula.

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 2-Methylhexanamide. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering a foundational understanding of this amide compound.

Chemical Structure and Formula

2-Methylhexanamide is a primary amide with a seven-carbon backbone. The chemical structure is characterized by a hexanamide (B146200) with a methyl group substituted at the second carbon atom.

Chemical Formula: C₇H₁₅NO[1]

IUPAC Name: 2-methylhexanamide[1]

SMILES: CCCCC(C)C(=O)N[1]

CAS Number: 20923-63-1[1]

The structure consists of a chiral center at the C2 position, meaning it can exist as two different enantiomers, (R)-2-methylhexanamide and (S)-2-methylhexanamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylhexanamide is presented in the table below. These properties are computationally predicted and provide a basis for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | [1] |

| Monoisotopic Mass | 129.115364102 Da | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| XLogP3-AA (Predicted) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 4 |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra for 2-Methylhexanamide, this section provides predicted spectroscopic data based on its chemical structure. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The amide protons (-NH₂) would likely appear as a broad singlet. The proton at the chiral center (C2) would be a multiplet. The terminal methyl group (C6) would be a triplet, while the methyl group at C2 would be a doublet. The methylene (B1212753) groups (-CH₂-) would present as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C=O) would have the highest chemical shift. The carbon of the methyl group at the C2 position and the terminal methyl group would have the lowest chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methylhexanamide is expected to exhibit characteristic absorption bands for its functional groups. Key predicted peaks include:

-

N-H stretching: A strong, broad band in the region of 3100-3500 cm⁻¹ corresponding to the primary amide. This band may appear as two peaks for the symmetric and asymmetric stretching of the N-H bonds.

-

C=O stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H bending (Amide II band): A band in the region of 1550-1640 cm⁻¹.

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 2-Methylhexanamide would be observed at m/z = 129. Common fragmentation patterns for amides would be expected, including the cleavage of the C-C bond adjacent to the carbonyl group.

Experimental Protocols

While specific experimental protocols for 2-Methylhexanamide are not widely published, the following section outlines generalized methodologies for its synthesis and analysis based on standard organic chemistry techniques.

Synthesis of 2-Methylhexanamide

A common method for the synthesis of primary amides like 2-Methylhexanamide is from the corresponding carboxylic acid, 2-methylhexanoic acid.

Reaction: 2-Methylhexanoic acid → 2-Methylhexanamide

Procedure:

-

Activation of the Carboxylic Acid: 2-Methylhexanoic acid is first converted to a more reactive derivative, such as an acyl chloride or an activated ester. A common method is to react the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-methylhexanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

-

Amidation: The resulting acyl chloride is then reacted with an excess of ammonia (B1221849) (in aqueous or gaseous form) or an ammonium (B1175870) salt. This nucleophilic acyl substitution reaction yields 2-Methylhexanamide. The reaction is usually carried out at low temperatures (e.g., 0 °C) to control its exothermic nature.

-

Workup and Purification: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves washing with water and brine, followed by drying of the organic layer. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Analysis

Sample Preparation: For NMR analysis, a small amount of the purified 2-Methylhexanamide (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. For IR analysis of a solid sample, a KBr pellet can be prepared, or for a liquid sample, a thin film can be placed between salt plates. For GC-MS analysis, the sample is dissolved in a volatile solvent like DCM or methanol.

Instrumentation and Data Acquisition:

-

NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

MS: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Mandatory Visualizations

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel amide compound like 2-Methylhexanamide.

Caption: A flowchart of the synthesis and subsequent structural analysis of 2-Methylhexanamide.

Potential Bioactivity Screening Workflow

As there is no specific biological activity reported for 2-Methylhexanamide, the following diagram outlines a general workflow for screening a novel chemical entity for potential biological effects.

Caption: A generalized workflow for the screening of a novel compound for biological activity.

References

Technical Overview of 2-Methylhexanamide

Disclaimer: This document provides a summary of publicly available information regarding 2-Methylhexanamide. Due to a lack of extensive research and published data on this specific compound, a comprehensive technical guide including detailed experimental protocols and signaling pathways, as initially requested, cannot be fully compiled at this time. The information presented herein is for informational purposes for researchers, scientists, and drug development professionals.

Introduction and IUPAC Nomenclature

2-Methylhexanamide is an organic compound classified as a primary amide. The name "2-methylhexanamide" is the systematic and recognized IUPAC name for this molecule.[1] It indicates a six-carbon (hexane) backbone with an amide functional group (-CONH₂) at position 1 and a methyl group (-CH₃) substituent at position 2.

Chemical and Physical Properties

Limited experimental data for 2-Methylhexanamide is available in public databases. The following table summarizes the key computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| CAS Number | 20923-63-1 | PubChem[1] |

| IUPAC Name | 2-methylhexanamide | PubChem[1] |

| Canonical SMILES | CCCCC(C)C(=O)N | PubChem[1] |

| InChI | InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) | PubChem[1] |

| InChIKey | ZRLFRWNYFMYZEG-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure

The structural formula of 2-Methylhexanamide is characterized by a chiral center at the second carbon atom, to which the methyl group is attached.

Caption: Molecular structure of 2-Methylhexanamide.

Synthesis

Potential Research Applications

While there is a notable lack of research on 2-Methylhexanamide itself, its structural analogs have been investigated in various contexts. For instance, derivatives of hexanamide (B146200) have been explored for their biological activities. Research into related compounds may provide a starting point for investigating the potential applications of 2-Methylhexanamide.

Safety and Handling

No specific safety data for 2-Methylhexanamide was found. However, for the parent compound, Hexanamide, the following hazards have been identified:

Standard laboratory safety precautions should be taken when handling any chemical compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[2][4]

Conclusion and Future Directions

2-Methylhexanamide is a simple, chiral amide for which there is a significant gap in the scientific literature. There is an opportunity for foundational research into its chemical and physical properties, development of robust synthetic methods, and exploration of its potential biological activities. The lack of existing data makes it a candidate for novel research endeavors. Professionals in drug development and other scientific fields may find its unexplored nature intriguing for new research projects.

References

Technical Guide: 2-Methylhexanamide (CAS Registry Number: 20923-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Methylhexanamide, a simple branched-chain fatty amide. Included are its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its predicted spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

2-Methylhexanamide is a primary amide derivative of 2-methylhexanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 20923-63-1 | --INVALID-LINK--1] |

| Molecular Formula | C₇H₁₅NO | --INVALID-LINK--1] |

| Molecular Weight | 129.20 g/mol | --INVALID-LINK--1] |

| IUPAC Name | 2-methylhexanamide | --INVALID-LINK--1] |

| SMILES | CCCCC(C)C(=O)N | --INVALID-LINK--1] |

| InChI | InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) | --INVALID-LINK--1] |

| Predicted XLogP3 | 1.6 | --INVALID-LINK--1] |

| Predicted Topological Polar Surface Area | 43.1 Ų | --INVALID-LINK--1] |

Experimental Protocols: Synthesis of 2-Methylhexanamide

The synthesis of 2-Methylhexanamide can be achieved through the amidation of 2-methylhexanoic acid. Two common and effective methods are presented below.

Method 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amination.

Experimental Workflow:

Caption: Workflow for the synthesis of 2-Methylhexanamide via an acyl chloride intermediate.

Detailed Methodology:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-methylhexanoic acid (1 equivalent). Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at room temperature. After the initial vigorous reaction subsides, gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride can be removed by distillation under reduced pressure to yield crude 2-methylhexanoyl chloride.

-

Amination: The crude 2-methylhexanoyl chloride is cooled in an ice bath and then added dropwise to a stirred, concentrated aqueous solution of ammonia (excess, e.g., 5-10 equivalents). The reaction is highly exothermic and should be performed with efficient cooling and vigorous stirring. A white precipitate of 2-Methylhexanamide will form.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water to remove ammonium (B1175870) chloride. The solid is then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or hexane.

Method 2: Direct Amide Coupling using DCC

This method utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the direct formation of the amide bond.

Experimental Workflow:

Caption: Workflow for the DCC-mediated synthesis of 2-Methylhexanamide.

Detailed Methodology:

-

Activation and Coupling: Dissolve 2-methylhexanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution. Stir the mixture at 0 °C for 15-30 minutes. Then, introduce a source of ammonia (e.g., by bubbling ammonia gas through the solution or adding a solution of ammonia in an appropriate solvent) and allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Purification: A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Remove the DCU by filtration. The filtrate is then concentrated under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure 2-Methylhexanamide.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Methylhexanamide in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.5-6.5 | Broad singlet | 2H | -NH₂ |

| ~ 2.1-2.3 | Multiplet | 1H | -CH(CH₃)- |

| ~ 1.4-1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- |

| ~ 1.2-1.4 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~ 1.1-1.2 | Doublet | 3H | -CH(CH₃)- |

| ~ 0.8-0.9 | Triplet | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms:

| Chemical Shift (ppm) | Assignment |

| ~ 178-180 | C=O |

| ~ 40-45 | -CH(CH₃)- |

| ~ 35-40 | -CH₂-CH(CH₃)- |

| ~ 28-32 | -CH₂-CH₂-CH₂- |

| ~ 22-25 | -CH₂-CH₂-CH₃ |

| ~ 18-22 | -CH(CH₃)- |

| ~ 13-15 | -CH₂-CH₃ |

Predicted Infrared (IR) Spectrum

Key absorption bands in the IR spectrum are predicted as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, 3180 | Strong, Broad | N-H stretching (two bands for primary amide) |

| ~ 2960, 2870 | Strong | C-H stretching (aliphatic) |

| ~ 1640-1670 | Strong | C=O stretching (Amide I band) |

| ~ 1620-1650 | Medium | N-H bending (Amide II band) |

| ~ 1465 | Medium | C-H bending (CH₂) |

| ~ 1375 | Medium | C-H bending (CH₃) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a primary amide.

| m/z | Predicted Fragment |

| 129 | [M]⁺ (Molecular ion) |

| 86 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 72 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 57 | [C₄H₉]⁺ |

| 44 | [CONH₂]⁺ |

| 43 | [C₃H₇]⁺ |

Fragmentation Pathway:

Caption: Predicted fragmentation pathway for 2-Methylhexanamide in mass spectrometry.

Applications and Future Directions

As a simple amide, 2-Methylhexanamide may find applications as an intermediate in organic synthesis, a building block for more complex molecules in drug discovery, or as a component in the formulation of various chemical products. Further research could explore its biological activity, potential as a signaling molecule, or its utility in materials science.

Conclusion

This technical guide has provided a detailed overview of 2-Methylhexanamide, including its CAS registry number, physicochemical properties, plausible synthetic routes with detailed protocols, and predicted spectroscopic data. The information presented herein is intended to facilitate further research and development involving this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 2-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of 2-Methylhexanamide, a compound of interest in various research and development applications. The focus of this document is on its molecular weight and exact mass, presenting the data in a clear, tabular format and outlining the experimental methodology for their determination.

Core Physicochemical Data

The accurate determination of molecular weight and exact mass is a critical first step in the characterization of any chemical entity. These parameters are fundamental for a wide range of applications, from reaction stoichiometry to high-resolution mass spectrometry-based screening and analysis.

| Property | Value | Unit |

| Molecular Formula | C7H15NO | |

| Molecular Weight | 129.20 | g/mol |

| Exact Mass | 129.115364102 | Da |

| Data sourced from PubChem CID 2828737.[1] |

Experimental Protocol: Determination of Exact Mass by Mass Spectrometry

The precise measurement of a compound's mass is typically achieved through mass spectrometry. High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass, which can be used to deduce the elemental composition.

Objective: To determine the exact mass of 2-Methylhexanamide.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation:

-

A stock solution of 2-Methylhexanamide is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

The stock solution is then diluted to a final concentration of 1 µg/mL with the same solvent.

-

An internal calibrant with a known exact mass is added to the solution to ensure mass accuracy.

-

-

Instrumentation:

-

A high-resolution time-of-flight mass spectrometer equipped with an electrospray ionization source is used.

-

The instrument is calibrated according to the manufacturer's guidelines using a standard calibration mixture.

-

-

Data Acquisition:

-

The prepared sample solution is infused into the ESI source at a constant flow rate (e.g., 5 µL/min).

-

The mass spectrometer is operated in positive ionization mode to generate the protonated molecule [M+H]+.

-

Data is acquired over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500) for a sufficient duration to obtain a high-quality mass spectrum.

-

-

Data Analysis:

-

The acquired mass spectrum is processed using the instrument's software.

-

The peak corresponding to the protonated 2-Methylhexanamide is identified.

-

The exact mass is determined by calculating the centroid of this peak and corrected using the internal calibrant.

-

The elemental composition is confirmed by comparing the experimentally determined exact mass with the theoretical exact mass calculated for the molecular formula C7H15NO.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a simplified logical workflow for the initial characterization of a chemical compound like 2-Methylhexanamide.

References

Depositor-supplied synonyms for 2-Methylhexanamide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the depositor-supplied synonyms for 2-Methylhexanamide, a detailed experimental protocol for its synthesis, and a classification of its chemical structure. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Depositor-Supplied Synonyms for 2-Methylhexanamide

The following table summarizes the various synonyms and identifiers for 2-Methylhexanamide as supplied by depositors to public chemical databases.[1] This information is crucial for accurate literature searches and unambiguous identification of the compound.

| Identifier Type | Identifier |

| IUPAC Name | 2-methylhexanamide |

| CAS Number | 20923-63-1 |

| PubChem CID | 2828737 |

| DSSTox Substance ID | DTXSID70385210 |

| InChI | InChI=1S/C7H15NO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

| InChIKey | ZRLFRWNYFMYZEG-UHFFFAOYSA-N |

| SMILES | CCCCC(C)C(=O)N |

| Other Synonyms | Hexanamide, 2-methyl- |

| methylhexanamide | |

| RefChem:263853 | |

| DTXCID80336233 | |

| SCHEMBL276837 | |

| SCHEMBL277109 | |

| SCHEMBL3803891 | |

| SCHEMBL3803892 | |

| SCHEMBL4161786 | |

| SCHEMBL7860768 | |

| SCHEMBL8010785 | |

| SCHEMBL8012002 | |

| HMS1577K18 | |

| AKOS006342425 |

Experimental Protocols: Synthesis of 2-Methylhexanamide

The synthesis of primary amides such as 2-Methylhexanamide can be achieved through several established methods. A common and effective approach involves the reaction of an acyl chloride with ammonia (B1221849).[2][][4] This method is favored for its high reactivity and good yields.

General Procedure for the Amidation of 2-Methylhexanoyl Chloride

This protocol describes the synthesis of 2-Methylhexanamide from its corresponding acyl chloride, 2-methylhexanoyl chloride.

Materials:

-

2-methylhexanoyl chloride

-

Concentrated aqueous ammonia (NH₃)

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a fume hood, dissolve 2-methylhexanoyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

-

Ammonia Addition: While vigorously stirring the cooled solution, slowly add an excess of concentrated aqueous ammonia. A violent reaction may occur, producing a white precipitate (ammonium chloride) and the desired amide.[2][4]

-

Reaction Quenching and Extraction: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes as it slowly warms to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with deionized water and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Methylhexanamide.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of 2-Methylhexanamide and the logical classification of amides.

Caption: Synthesis workflow for 2-Methylhexanamide.

Caption: Classification of 2-Methylhexanamide.

References

Uncharted Territory: A Technical Guide to the Potential Biological Activities of 2-Methylhexanamide Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Issued: December 16, 2025

Abstract

This technical guide addresses the current scientific landscape regarding the biological activities of 2-methylhexanamide and its derivatives. Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of specific research detailing the pharmacological properties of this class of compounds. This document serves to highlight this knowledge gap and to provide a foundational framework for future investigations. By examining the activities of structurally related molecules and outlining established experimental protocols, this guide offers a roadmap for researchers venturing into the unexplored chemical space of 2-methylhexanamide derivatives.

Introduction

2-Methylhexanamide is a simple, chiral, branched-chain fatty acid amide. Its structural features, including a lipophilic carbon chain and a hydrogen-bonding-capable amide group, suggest potential interactions with biological systems. However, a thorough review of publicly accessible data reveals a significant lack of studies on the biological effects of its derivatives. This guide, therefore, pivots from a review of existing data to a prospective analysis, offering insights into potential therapeutic applications and the methodologies to uncover them.

Potential, Yet Unexplored, Biological Activities

While no direct evidence exists for 2-methylhexanamide derivatives, the activities of other short-chain fatty acid amides and branched-chain amides offer clues to their potential pharmacological roles.

-

Neurological Activity: Short-chain fatty acids are known to modulate neurotransmission. Derivatives of the related compound, 2-hydroxy-2-methylpropanamide, have been investigated as selective androgen receptor modulators (SARMs), acting on the central nervous system.[1] It is conceivable that 2-methylhexanamide derivatives could exhibit activity as modulators of CNS receptors or enzymes.

-

Antimicrobial Properties: Amide derivatives are a well-established class of antimicrobial agents.[2] The lipophilic nature of the hexyl group in 2-methylhexanamide could facilitate passage through microbial cell membranes, suggesting a potential for antibacterial or antifungal activity.

-

Enzyme Inhibition: The amide functional group is a common feature in many enzyme inhibitors. For instance, certain amide derivatives have been explored as inhibitors of histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs).[1] The specific stereochemistry of 2-methylhexanamide could offer selectivity for particular enzyme active sites.

-

Metabolic Regulation: Some amide-containing molecules act as inhibitors of key metabolic enzymes like pyruvate (B1213749) dehydrogenase kinase (PDK).[1] Investigations into the role of 2-methylhexanamide derivatives in metabolic pathways could be a fruitful area of research.

A Roadmap for Investigation: Experimental Protocols

To elucidate the potential biological activities of 2-methylhexanamide derivatives, a systematic approach employing established experimental protocols is necessary.

General Synthesis of 2-Methylhexanamide Derivatives

A generalized synthetic workflow for producing a library of 2-methylhexanamide derivatives for biological screening is depicted below. This would typically involve the coupling of 2-methylhexanoic acid with a variety of amines to generate a diverse set of amides.

Caption: Proposed workflow for the synthesis of a 2-methylhexanamide derivative library.

In Vitro Screening Assays

Initial screening for biological activity would involve a battery of in vitro assays.

Table 1: Proposed In Vitro Screening Assays for 2-Methylhexanamide Derivatives

| Target Activity | Assay Type | Description | Quantitative Readout |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Derivatives are tested against a panel of bacteria and fungi to determine the lowest concentration that inhibits visible growth. | MIC (µg/mL or µM) |

| Anticancer | MTT or CellTiter-Glo® Assay | Cancer cell lines are treated with derivatives to assess cytotoxicity or effects on cell proliferation. | IC50 (µM) |

| Enzyme Inhibition | Biochemical Assays | The ability of derivatives to inhibit specific enzymes (e.g., HDAC, PARP, kinases) is measured using purified enzymes and substrates. | IC50 or Ki (nM or µM) |

| Receptor Binding | Radioligand Binding Assay | The affinity of derivatives for specific receptors (e.g., CNS receptors) is determined by their ability to displace a radiolabeled ligand. | Ki or Kd (nM or µM) |

Mechanism of Action Studies

For any "hit" compounds identified during screening, further studies would be required to elucidate their mechanism of action.

Caption: A potential workflow for elucidating the mechanism of action of a bioactive derivative.

Data Presentation

As no quantitative data for the biological activity of 2-methylhexanamide derivatives is currently available, this section serves as a template for future data compilation. Researchers are encouraged to present their findings in a structured tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 2: Template for Reporting Biological Activity Data of 2-Methylhexanamide Derivatives

| Compound ID | Structure | Target | Assay | Activity (e.g., IC50, MIC) | Reference |

| Example-001 | [Chemical Structure] | [e.g., HDAC1] | [e.g., Biochemical Assay] | [Value in nM or µM] | [Citation] |

| Example-002 | [Chemical Structure] | [e.g., S. aureus] | [e.g., MIC Assay] | [Value in µg/mL] | [Citation] |

Conclusion and Future Directions

The field of 2-methylhexanamide derivatives represents a significant opportunity for novel drug discovery. The absence of existing research is not a deterrent but rather an invitation for exploration. This technical guide provides a strategic framework for synthesizing and evaluating these compounds. Future research should focus on building a diverse chemical library of 2-methylhexanamide derivatives and screening them against a wide range of biological targets. The elucidation of their structure-activity relationships will be crucial for optimizing lead compounds and potentially uncovering new therapeutic agents for a variety of diseases. The scientific community is encouraged to publish findings in this area to build a collective knowledge base and accelerate discovery.

References

Review of existing literature on 2-Methylhexanamide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexanamide is a simple branched-chain fatty amide. While its chemical structure is straightforward, a comprehensive review of publicly available literature reveals a notable scarcity of in-depth research into its biological activities and potential therapeutic applications. This technical guide summarizes the available information on 2-Methylhexanamide, highlighting the current gaps in knowledge and potential avenues for future investigation.

Chemical and Physical Properties

Based on available data, the fundamental properties of 2-Methylhexanamide have been characterized. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| CAS Number | 20923-63-1 | PubChem |

| Appearance | Reported as light brown needles (recrystallized from ethanol) | [1] |

| Melting Point | 62.2–62.8 °C | [1] |

Synthesis and Manufacturing

Biological Activity and Pharmacological Profile

The existing literature on the specific biological effects of 2-Methylhexanamide is limited. The compound is listed as commercially available from the Aurora Screening Library, suggesting its potential inclusion in high-throughput screening campaigns.[1] However, the results of such screenings, which would provide insights into its biological targets and activity, are not publicly disclosed.

Several patents mention 2-methylhexanamide within broader Markush structures for compounds with potential therapeutic activities, including:

-

Neuronal Activity: A patent for compounds with neurotrophic activity includes a broad class of structures that could encompass 2-methylhexanamide, although no specific data for this compound is provided.

-

Antibacterial Agents: Another patent on hydroxamic acid derivatives as antibacterial agents lists numerous compounds, with the core structures bearing some resemblance to 2-methylhexanamide, but again, without specific data on its efficacy.

It is important to note that the inclusion of a compound within a patent's general formula does not confirm its biological activity. Without specific experimental data, any potential pharmacological role of 2-Methylhexanamide remains speculative.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of 2-Methylhexanamide are not available in the public domain. To investigate its potential pharmacological effects, standard assays relevant to the predicted therapeutic areas would need to be employed. For example, to explore its potential neurological activity, researchers could utilize primary neuronal cell cultures to assess effects on cell viability, neurite outgrowth, or synaptic function. For potential anticonvulsant effects, animal models of seizures would be appropriate. Standard enzymatic assays would be necessary to determine if it acts as an enzyme inhibitor.

Signaling Pathways and Mechanisms of Action

There is currently no information available in the reviewed literature regarding the signaling pathways or specific molecular mechanisms of action of 2-Methylhexanamide. Elucidating these would require significant further research, beginning with target identification and validation studies.

Data Presentation

Due to the absence of quantitative data on the biological activity, toxicity, or pharmacokinetics of 2-Methylhexanamide in the existing literature, no data tables for these parameters can be presented.

Visualizations

As no signaling pathways or detailed experimental workflows involving 2-Methylhexanamide have been described in the literature, the creation of Graphviz diagrams as requested is not possible.

Conclusion

This review of the existing literature indicates that 2-Methylhexanamide is a chemical entity with established basic physical and chemical properties and a known synthetic route. However, there is a profound lack of publicly available data regarding its biological activity, mechanism of action, and potential for therapeutic use. Its inclusion in screening libraries and mention in broad patent claims suggest some level of interest in its chemical space, but without published results, its pharmacological profile remains unknown. For researchers, scientists, and drug development professionals, 2-Methylhexanamide represents an unexplored molecule. Future research efforts would need to begin with fundamental in vitro screening and target identification to uncover any potential biological effects and pave the way for further investigation.

References

Preliminary Research on 2-Methylhexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylhexanamide is a simple branched-chain fatty amide. While direct and specific applications of 2-Methylhexanamide are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of its known chemical and physical properties. In the absence of direct application data, this document explores the applications of structurally similar compounds and derivatives, offering potential avenues for future research and development. This guide adheres to a technical format, presenting quantitative data in structured tables and illustrating relevant chemical processes with diagrams.

Physicochemical Properties of 2-Methylhexanamide

A summary of the key physicochemical properties of 2-Methylhexanamide is presented in Table 1. This data is essential for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | 2-methylhexanamide | PubChem[1] |

| CAS Number | 20923-63-1 | PubChem[1] |

| SMILES | CCCCC(C)C(=O)N | PubChem[1] |

| XLogP3-AA | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of 2-Methylhexanamide

General Experimental Protocol for Amidation

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. One common method is the activation of the carboxylic acid followed by reaction with an amine.

Materials:

-

2-Methylhexanoic acid

-

Thionyl chloride (SOCl₂) or a similar activating agent (e.g., oxalyl chloride, DCC)

-

Ammonia (B1221849) (or an ammonium (B1175870) salt)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Aqueous base (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Activation of Carboxylic Acid: 2-Methylhexanoic acid is dissolved in an anhydrous aprotic solvent. An activating agent, such as thionyl chloride, is added dropwise at a controlled temperature (often 0 °C) to form the acyl chloride.

-

Amination: The activated acyl chloride is then reacted with an excess of ammonia (or an ammonium salt) to form 2-Methylhexanamide. This reaction is typically exothermic and may require cooling.

-

Workup: The reaction mixture is quenched with water or an aqueous base to neutralize any remaining acid chloride and acid byproducts. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

-

Purification: The solvent is removed in vacuo, and the crude product can be purified by recrystallization or column chromatography to yield pure 2-Methylhexanamide.

Applications of Structurally Related Compounds

While direct applications of 2-Methylhexanamide are not well-documented, its isomers and N-substituted derivatives have found utility in various research and development areas. These applications provide a basis for potential future investigation into 2-Methylhexanamide itself.

N-Substituted Derivatives in Research

N-substituted derivatives of 2-methylhexanamide, such as N,N-diethyl-2-methylhexanamide , are noted in chemical literature and patents.[2] These compounds are often synthesized for screening in drug discovery programs or as intermediates in the synthesis of more complex molecules. Their altered lipophilicity and steric properties compared to the primary amide can lead to different biological activities.

Another related compound, N-Ethyl-2-isopropyl-2-methylhexanamide , is described as a building block in organic synthesis and is investigated for potential biological activity and interactions with macromolecules.[3]

Isomers and their Potential

Various isomers of 2-Methylhexanamide, such as 2-Ethylhexanamide , N-Methylhexanamide , and others, are cataloged in chemical databases.[4][5][6][7] While specific, large-scale applications are not detailed, their availability suggests their use in exploratory research, potentially as fragments in fragment-based drug design or as starting materials for novel chemical entities.

The relationship and potential for divergent applications based on structural modifications are illustrated in the diagram below.

References

- 1. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-diethyl-2-methylhexanamide | C11H23NO | CID 10631389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy N-Ethyl-2-isopropyl-2-methylhexanamide (EVT-12783825) | 51115-79-8 [evitachem.com]

- 4. N-Methylhexanamide | C7H15NO | CID 439790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethylhexanamide | C8H17NO | CID 20125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethyl-4-methylhexanamide | C9H19NO | CID 144002425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethyl-3-methylhexanamide | C9H19NO | CID 230535 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Identification of 2-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data essential for the identification and characterization of 2-Methylhexanamide. The following sections outline predicted data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data for 2-Methylhexanamide

The data presented in the following tables are predicted values based on established principles of spectroscopy and analysis of structurally similar compounds. These values serve as a robust reference for the identification of 2-Methylhexanamide.

Chemical Structure:

Molecular Formula: C₇H₁₅NO[1] Molecular Weight: 129.20 g/mol [1] Monoisotopic Mass: 129.1154 Da[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

| ~ 2.1 - 2.3 | Multiplet | 1H | -CH(CH₃)- |

| ~ 1.4 - 1.6 | Multiplet | 2H | -CH₂-CH(CH₃)- |

| ~ 1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂-CH₂- |

| ~ 1.15 | Doublet | 3H | -CH(CH₃)- |

| ~ 0.9 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 178 - 180 | C=O |

| ~ 40 - 45 | -CH(CH₃)- |

| ~ 35 - 40 | -CH₂-CH(CH₃)- |

| ~ 28 - 32 | -CH₂-CH₂-CH(CH₃)- |

| ~ 22 - 25 | -CH₂-CH₃ |

| ~ 18 - 22 | -CH(CH₃)- |

| ~ 13 - 15 | -CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3180 | Strong, Broad | N-H Stretch | Primary Amide (-NH₂) |

| 2960 - 2850 | Strong | C-H Stretch | Alkane (-CH₃, -CH₂, -CH) |

| ~ 1650 | Strong | C=O Stretch (Amide I) | Amide |

| ~ 1640 | Medium | N-H Bend (Amide II) | Primary Amide (-NH₂) |

| ~ 1465 | Medium | C-H Bend | Alkane (-CH₂) |

| ~ 1375 | Medium | C-H Bend | Alkane (-CH₃) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion | Notes |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - NH₃]⁺ | Loss of ammonia |

| 86 | [CH₃CH₂CH₂CH₂CH(CH₃)]⁺ | Alpha-cleavage |

| 72 | [CH(CH₃)C(O)NH₂]⁺ | McLafferty rearrangement product |

| 57 | [C₄H₉]⁺ | Butyl fragment |

| 44 | [C(O)NH₂]⁺ | Amide fragment |

| 43 | [C₃H₇]⁺ | Propyl fragment |

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic identification of a novel or unknown chemical compound.

Caption: Workflow for compound identification.

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the spectroscopic data for a compound such as 2-Methylhexanamide.

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methylhexanamide for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The solvent should be chosen based on sample solubility and its own resonance peaks.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If particulates are present, filter the solution through a small plug of cotton wool into a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, which involves adjusting the magnetic field gradients to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.

-

Acquisition:

-

Acquire a ¹H NMR spectrum first. A standard pulse-acquire experiment is usually sufficient. Key parameters include the spectral width, acquisition time, and number of scans. For a compound of this concentration, 8 to 16 scans are typically adequate.

-

Following the proton spectrum, acquire a broadband proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line. A greater number of scans is required due to the low natural abundance of ¹³C.

-

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. Processing steps include phasing, baseline correction, and referencing the chemical shifts to a standard (typically Tetramethylsilane, TMS, at 0.00 ppm).

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Background: Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which is then subtracted from the sample's spectrum.

-

Sample Application: If 2-Methylhexanamide is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.

-

Pressure Application: A pressure arm is lowered onto the sample to ensure good contact between the sample and the ATR crystal.

-

Data Acquisition: The IR spectrum is collected. The instrument passes an infrared beam through the crystal, which reflects off the internal surface in contact with the sample. The beam is partially absorbed by the sample at specific frequencies corresponding to its molecular vibrations. The detector measures the transmitted energy.

-

Cleaning: After analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI with GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-Methylhexanamide (~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[2]

-

Injection: The sample is injected into a Gas Chromatograph (GC), which separates the compound from any impurities. The separated compound then elutes from the GC column and enters the mass spectrometer's ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[3]

-

Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, charged ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.[3]

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The data is typically presented as a bar graph of relative intensity versus m/z.

References

Safety and Handling of 2-Methylhexanamide: A Technical Guide

Chemical and Physical Properties

2-Methylhexanamide is a simple branched-chain aliphatic amide. Its physical and chemical properties, as computed by PubChem, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | 2-methylhexanamide | [1] |

| CAS Number | 20923-63-1 | [1] |

| Computed XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 129.115364102 g/mol | [1] |

| Monoisotopic Mass | 129.115364102 g/mol | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for 2-Methylhexanamide is not available. However, based on the general hazards associated with aliphatic amides, the following classifications should be considered as a precautionary measure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 5 | May be harmful if swallowed |

| Acute Toxicity, Dermal | Category 5 | May be harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 5 | May be harmful if inhaled |

| Skin Corrosion/Irritation | Not Classified | Based on general information for aliphatic amides |

| Serious Eye Damage/Irritation | Not Classified | Based on general information for aliphatic amides |

Signal Word: WARNING[2]

Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Toxicological Information

Specific toxicological data for 2-Methylhexanamide is not available. The following information is based on general knowledge of aliphatic amides and should be used as a guideline for safe handling.

| Endpoint | Result | Species | Route | Source |

| Acute Toxicity | No data available | - | - | - |

| Skin Corrosion/Irritation | Expected to be non-irritating to mildly irritating | - | Dermal | [2] |

| Serious Eye Damage/Irritation | Expected to be non-irritating to mildly irritating | - | Ocular | [2] |

| Respiratory or Skin Sensitization | No data available to suggest sensitization potential | - | - | - |

| Germ Cell Mutagenicity | No data available | - | - | - |

| Carcinogenicity | Not classified as a carcinogen | - | - | - |

| Reproductive Toxicity | No data available | - | - | - |

| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - | - |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - | - |

| Aspiration Hazard | No data available | - | - | - |

Experimental Protocols

As no specific experimental safety studies for 2-Methylhexanamide were found, this section outlines a general protocol for the safe handling of a fine chemical powder in a laboratory setting.

Protocol: General Safe Handling of a Fine Chemical Powder

-

Risk Assessment: Before handling, conduct a thorough risk assessment. Review all available safety information, including this guide and any information from the supplier. Consider the quantity of substance to be handled and the nature of the procedure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

-

Body Protection: Wear a laboratory coat. For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron.

-

Respiratory Protection: Handle in a well-ventilated area. If dust is likely to be generated, use a fume hood or a certified respirator.

-

-

Handling:

-

Avoid generating dust. Use techniques such as gentle scooping or weighing on a tared container within a fume hood.

-

Avoid contact with skin and eyes.

-

Do not inhale dust or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the handling area.

-

-

Storage:

-

Store in a tightly closed, properly labeled container.

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

-

-

Disposal:

-

Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain.

-

Visualizations

The following diagrams illustrate key safety and handling workflows relevant to working with 2-Methylhexanamide.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Caption: Chemical Spill Response Workflow.

Caption: First Aid Decision Logic for Chemical Exposure.

References

An In-Depth Technical Guide to the Solubility of 2-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylhexanamide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing amide solubility, presents available data for the closely related compound hexanamide (B146200), outlines detailed experimental protocols for solubility determination, and provides a visual workflow for these procedures. This guide is intended to equip researchers with the necessary information to predict, understand, and experimentally determine the solubility of 2-Methylhexanamide in various solvents.

Introduction to 2-Methylhexanamide and Amide Solubility

2-Methylhexanamide, with the chemical formula C₇H₁₅NO, is a primary amide derived from hexanoic acid.[1] Its molecular structure, featuring a polar amide group and a nonpolar alkyl chain, dictates its solubility behavior. The solubility of amides is governed by several factors:

-

Polarity and Hydrogen Bonding: The presence of the carbonyl (C=O) and N-H groups allows primary and secondary amides to act as both hydrogen bond donors and acceptors.[2][3][4] This enables them to interact with polar solvents like water.

-

Alkyl Chain Length: The hydrocarbon portion of the molecule is nonpolar. As the length of the alkyl chain increases, the nonpolar character of the molecule becomes more dominant, leading to reduced solubility in polar solvents.[2]

-

Molecular Structure: Branching in the alkyl chain, as seen in 2-Methylhexanamide, can influence solubility. While often having a minor effect, it can impact how the molecule packs in a solid state and interacts with solvent molecules.

Generally, amides with five or six carbon atoms are considered to have borderline solubility in water.[4]

Solubility Data

Table 1: Experimental Solubility Data for Hexanamide (CAS 628-02-4)

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 29.72 g/L | [5] |

| Water | 15 | 0.1 to 1 mg/mL | [6] |

| Alcohol | - | Soluble | [6] |

| Ether | - | Soluble | [6] |

| Benzene | - | Soluble | [6] |

| Chloroform | - | Soluble | [6] |

It is important to note that the solubility of 2-Methylhexanamide may differ from hexanamide due to the presence of the methyl group at the alpha-position. This substitution could slightly alter the polarity and steric hindrance, potentially affecting its interaction with solvent molecules.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 2-Methylhexanamide, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the saturation solubility of 2-Methylhexanamide in a given solvent at a specific temperature.

Materials:

-

2-Methylhexanamide (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dimethyl sulfoxide, chloroform)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Methylhexanamide to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of 2-Methylhexanamide.

-

-

Calculation of Solubility:

-

Calculate the original concentration of 2-Methylhexanamide in the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-Methylhexanamide.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

While specific quantitative solubility data for 2-Methylhexanamide is scarce, a strong understanding of the principles of amide chemistry allows for reasoned predictions of its behavior in different solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are critical for applications in drug development, formulation, and chemical synthesis. The structural similarity to hexanamide suggests that 2-Methylhexanamide is likely to be sparingly soluble in water and more soluble in organic solvents. However, empirical determination is essential for obtaining accurate and reliable data.

References

- 1. 2-Methylhexanamide | C7H15NO | CID 2828737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. 15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. Page loading... [guidechem.com]

- 6. Hexanamide | C6H13NO | CID 12332 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methylhexanamide. The document outlines the theoretical basis for the predicted values, presents the data in a clear tabular format, and includes a comprehensive experimental protocol for the acquisition of NMR spectra for similar small organic molecules.

Predicted NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for 2-Methylhexanamide are based on the analysis of its molecular structure and the application of empirical rules and additivity models. The chemical environment of each nucleus dictates its resonant frequency, which is reported as a chemical shift (δ) in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Structure of 2-Methylhexanamide:

1.1. Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for 2-Methylhexanamide are summarized in Table 1. The protons are labeled alphabetically from the terminal methyl group of the hexyl chain to the methyl group at the second position.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylhexanamide

| Labeled Proton | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Hₐ | -CH₃ (hexyl) | 0.9 | Triplet |

| Hₑ | -CH- | 2.1 - 2.3 | Multiplet |

| Hբ | -CH₃ (on C2) | 1.1 | Doublet |

| H₉ | -NH₂ | 5.5 - 6.5 | Broad Singlet |

| Hₓ, Hᵧ, H₂ | -CH₂-CH₂-CH₂- | 1.2 - 1.6 | Multiplet |

1.2. Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for 2-Methylhexanamide are detailed in Table 2. The carbon atoms are numbered from the terminal methyl group of the hexyl chain to the carbonyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylhexanamide

| Labeled Carbon | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | -CH₃ (hexyl) | 14 |

| C2 | -CH₂- | 23 |

| C3 | -CH₂- | 32 |

| C4 | -CH₂- | 35 |

| C5 | -CH- | 42 |

| C6 | -C=O | 178 |

| C7 | -CH₃ (on C2) | 18 |

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as 2-Methylhexanamide. Instrument-specific parameters may require optimization.[1]

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the purified 2-Methylhexanamide for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Deuterium (B1214612) oxide (D₂O)).[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle heating or vortexing can be used to aid dissolution.

-

Internal Standard: Add an appropriate internal standard for chemical shift referencing, such as TMS for organic solvents.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution before transfer.[2]

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.

-

Locking: Lock the spectrometer's magnetic field on the deuterium signal of the solvent to ensure field stability during acquisition.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Angle: 30° to 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay is necessary for accurate integration)

-

Number of Scans: 8-16, depending on sample concentration

-

Spectral Width: 0-12 ppm

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-200 ppm

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0.0 ppm or the residual solvent peak to its known chemical shift.

-

Integration (for ¹H NMR): Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of NMR Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of a small organic molecule using NMR spectroscopy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 2-Methylhexanamide, a valuable intermediate in various chemical and pharmaceutical research areas. The following protocols outline three common and effective methods for its synthesis, starting from either 2-methylhexanoic acid or its corresponding acyl chloride.

Method 1: Direct Amidation of 2-Methylhexanoic Acid

This method involves the conversion of a carboxylic acid to an ammonium (B1175870) salt, which is then thermally dehydrated to form the amide.[1][2] While straightforward, this method often requires high temperatures.

Experimental Protocol

-

Salt Formation: To a round-bottom flask equipped with a magnetic stirrer, add 2-methylhexanoic acid.

-

Slowly add solid ammonium carbonate to the stirred acid. Continue the addition until the cessation of CO2 evolution. An excess of the carboxylic acid is used to prevent the dissociation of the ammonium salt.[1]

-

Dehydration: Fit the flask with a reflux condenser. Heat the reaction mixture under reflux for approximately 30-60 minutes to facilitate dehydration of the ammonium salt to 2-methylhexanamide.[1]

-

Purification: The crude product can be purified by distillation or recrystallization.

Logical Workflow

Caption: Direct amidation of 2-methylhexanoic acid.

Method 2: Amidation via Acyl Chloride Intermediate

This is a highly efficient two-step method. First, 2-methylhexanoic acid is converted to the more reactive 2-methylhexanoyl chloride using a chlorinating agent like thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with ammonia (B1221849) to yield the amide.[3][4]

Experimental Protocols

Step 1: Synthesis of 2-Methylhexanoyl Chloride

-

Place 2-methylhexanoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Slowly add thionyl chloride (SOCl2) to the flask.

-

Heat the mixture gently under reflux until the evolution of HCl and SO2 gases ceases.

-

Remove the excess thionyl chloride by distillation to obtain crude 2-methylhexanoyl chloride.

Step 2: Synthesis of 2-Methylhexanamide

-

Cool the crude 2-methylhexanoyl chloride in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia to the stirred acyl chloride. This reaction is highly exothermic and produces white smoke (ammonium chloride and 2-methylhexanamide).[1]

-

After the addition is complete, continue stirring at room temperature to ensure the reaction goes to completion.

-

Work-up and Purification: The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product is then purified by recrystallization or chromatography.

Experimental Workflow

Caption: Two-step synthesis via an acyl chloride intermediate.

Method 3: Amidation using a Coupling Reagent

To avoid the harsh conditions of high-temperature dehydration or the handling of acyl chlorides, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation under milder conditions.[5][6]

Experimental Protocol

-

Dissolve 2-methylhexanoic acid in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask.

-

Add an equimolar amount of dicyclohexylcarbodiimide (DCC) to the solution and stir for a few minutes at 0 °C.

-

Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt) to the reaction mixture.